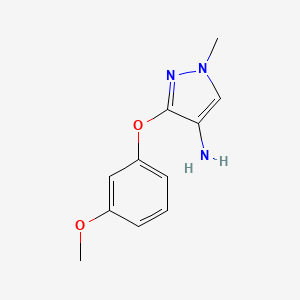

3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine

Description

3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a methoxyphenoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring.

Properties

IUPAC Name |

3-(3-methoxyphenoxy)-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14-7-10(12)11(13-14)16-9-5-3-4-8(6-9)15-2/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKQVAMZGQPYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2=CC=CC(=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 1-methyl-1H-pyrazol-4-amine.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 3-methoxyphenol with a suitable halogenating agent to form 3-methoxyphenyl halide.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenoxy)-1-methyl-1H-pyrazol-4-amine.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-(3-hydroxyphenoxy)-1-methyl-1H-pyrazol-4-amine, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Antidiabetic Activity

Recent studies have evaluated the antidiabetic potential of pyrazole derivatives, including 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine. In vitro assays have shown that compounds with similar structures can inhibit enzymes related to glucose metabolism, suggesting a potential role in managing diabetes .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been documented, indicating their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

Cancer Research

Compounds containing pyrazole moieties have been investigated for their anticancer properties. They may act as inhibitors of key signaling pathways involved in tumor growth and proliferation. Preliminary studies suggest that derivatives like 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine could exhibit selective cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and psoriasis. The anti-inflammatory mechanisms often involve the inhibition of specific enzymes or pathways that contribute to inflammation .

Case Study 1: Antidiabetic Evaluation

In a study assessing the antidiabetic effects of various pyrazole derivatives, 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine was tested for its ability to inhibit alpha-glucosidase activity. Results showed significant inhibition compared to control groups, supporting its potential use in diabetes management .

Case Study 2: Antioxidant Activity Assessment

A comparative study on the antioxidant capacities of several pyrazole compounds highlighted 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine's effectiveness in reducing lipid peroxidation levels in vitro. This suggests its utility in formulations aimed at combating oxidative stress-related disorders .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methoxyphenoxy group can enhance binding affinity and selectivity towards these targets. Additionally, the pyrazole ring can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 3-chlorophenoxy analog) exhibit improved aqueous solubility compared to free bases .

- Melting Points : Derivatives like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine show distinct melting ranges (104–107°C), influenced by crystalline packing and substituent bulk .

- Spectral Characterization : HRMS and NMR (e.g., δ 8.87 ppm for aromatic protons in ) are critical for confirming structures .

Biological Activity

3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, a compound within the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. The structural diversity of these compounds contributes to their varied mechanisms of action and therapeutic potentials.

The biological activity of 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : This compound may inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and tumor growth .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine effectively reduces the production of inflammatory cytokines such as TNF-α and IL-6 in vitro .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine | 10 | Anti-inflammatory |

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against a range of pathogens. Preliminary studies suggest that 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine exhibits moderate antibacterial activity against gram-positive and gram-negative bacteria.

Case Study 1: In Vivo Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced paw edema model in rats, 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine showed significant reduction in edema compared to control groups, suggesting its potential as an effective anti-inflammatory agent .

Case Study 2: Antitumor Efficacy in Cell Lines

Another study investigated the antitumor effects of this compound on various cell lines. The results indicated a dose-dependent inhibition of cell growth, with the most promising results observed at concentrations around 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.